molecular formula C22H30Cl2N4O2 B2701775 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride

Cat. No.: B2701775
M. Wt: 453.4 g/mol
InChI Key: CDKUMVXFXBTOBE-FJSYBICCSA-N
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Biochemical Analysis

Biochemical Properties

GSK 591 dihydrochloride plays a crucial role in biochemical reactions by inhibiting PRMT5, an enzyme responsible for the methylation of arginine residues on histones and other proteins. This inhibition affects the methylation status of various substrates, leading to alterations in gene expression. GSK 591 dihydrochloride interacts specifically with PRMT5, exhibiting high selectivity over other PRMTs and lysine methyltransferases . This selectivity is essential for its effectiveness in modulating epigenetic marks without off-target effects.

Cellular Effects

GSK 591 dihydrochloride has profound effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in mantle cell lymphoma . The compound influences cell signaling pathways by altering the methylation status of histones, which in turn affects gene expression and cellular metabolism. For instance, GSK 591 dihydrochloride has been shown to downregulate genes involved in cell cycle progression and upregulate pro-apoptotic genes .

Molecular Mechanism

At the molecular level, GSK 591 dihydrochloride exerts its effects by binding to the active site of PRMT5, thereby preventing the enzyme from interacting with its substrates. This binding inhibits the methylation of arginine residues on target proteins, leading to changes in chromatin structure and gene expression . The inhibition of PRMT5 by GSK 591 dihydrochloride also affects the methylation of non-histone proteins, further influencing cellular functions and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK 591 dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term treatment with GSK 591 dihydrochloride has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Additionally, the compound’s stability and degradation profile are crucial for its effectiveness in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of GSK 591 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PRMT5 activity without causing significant toxicity . At higher doses, GSK 591 dihydrochloride can exhibit toxic effects, including weight loss and organ toxicity in animal models . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

GSK 591 dihydrochloride is involved in metabolic pathways related to the methylation of arginine residues on proteins. It interacts with PRMT5, which catalyzes the transfer of methyl groups from S-adenosylmethionine to arginine residues . This interaction affects the overall metabolic flux and levels of methylated metabolites in cells. Additionally, GSK 591 dihydrochloride’s inhibition of PRMT5 can lead to changes in the expression of genes involved in metabolic pathways, further influencing cellular metabolism .

Preparation Methods

The synthesis of GSK 591 dihydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

GSK 591 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK 591 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PRMT5 and its effects on methylation processes.

    Biology: Investigated for its role in regulating gene expression and protein function through methylation.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly mantle cell lymphoma, due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting PRMT5.

Comparison with Similar Compounds

GSK 591 dihydrochloride is unique due to its high selectivity and potency as a PRMT5 inhibitor. Similar compounds include:

    EPZ015866: Another potent PRMT5 inhibitor with a similar mechanism of action.

    GSK 3203591: A related compound with comparable inhibitory effects on PRMT5.

Compared to these compounds, GSK 591 dihydrochloride stands out for its enhanced solubility and stability, making it a valuable tool for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2.2ClH/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19;;/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28);2*1H/t20-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKUMVXFXBTOBE-FJSYBICCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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